REACTION_SMILES
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[Al+3:18].[CH2:21]([Cl:22])[Cl:23].[CH3:13][C:14]([Cl:15])=[O:16].[CH3:1][O:2][c:3]1[cH:4][c:5]([NH:9][C:10]([CH3:11])=[O:12])[cH:6][cH:7][cH:8]1.[Cl-:17].[Cl-:19].[Cl-:20]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([NH:9][C:10]([CH3:11])=[O:12])[cH:6][cH:7][c:8]1[C:14]([CH3:13])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(NC(C)=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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COc1cc(NC(C)=O)ccc1C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |